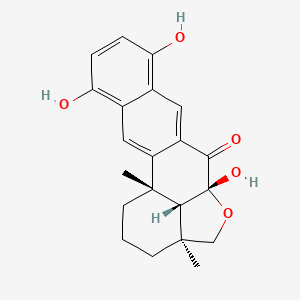
Alisiaquinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alisiaquinol is an organic heteropentacyclic compound comprising (2aS,5aR,8aR,8bS)-8a-hydroxy-2a,5a-dimethyldecahydro-8H-naphtho[1,8-bc]furan-8-one ortho-fused to C-6 and C-7 of naphthalene-1,4-diol. An antiplasmodial drug isolated from New Caledonian deep water sponge. It has a role as a metabolite and an antiplasmodial drug. It is a cyclic ketone, an organic heteropentacyclic compound, a cyclic hemiketal and a polyphenol. It derives from a naphthalene-1,4-diol.
Applications De Recherche Scientifique
Alisiaquinol is a compound that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and bioactive compound research. This article explores its applications, supported by case studies and data tables to provide a comprehensive overview.
Medicinal Chemistry
This compound has shown promise in the development of new therapeutic agents. Its ability to inhibit specific enzymes involved in disease pathways has made it a target for drug discovery.
Case Study: Inhibition of Kinases
- A study demonstrated that this compound derivatives exhibit significant inhibitory activity against several kinases implicated in cancer progression. For instance, compounds derived from this compound were tested against human kinases and showed promising selectivity and potency, indicating their potential as cancer therapeutics .
Antimicrobial Activity
Research has highlighted the antimicrobial properties of this compound, particularly against pathogenic bacteria and fungi.
Data Table: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
This table illustrates the effectiveness of this compound against various microbial strains, supporting its potential use in developing new antimicrobial agents.
Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases.
Case Study: Cytokine Modulation
- In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential role in managing inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .
Antioxidant Activity
The antioxidant properties of this compound have been well-documented, contributing to its potential application in preventing oxidative stress-related diseases.
Data Table: Antioxidant Activity of this compound
These results indicate that this compound exhibits strong antioxidant activity, which is crucial for developing supplements or pharmaceuticals aimed at reducing oxidative damage.
Propriétés
Formule moléculaire |
C21H22O5 |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
(1S,13R,16S,20S)-5,8,13-trihydroxy-1,16-dimethyl-14-oxapentacyclo[11.6.1.02,11.04,9.016,20]icosa-2,4,6,8,10-pentaen-12-one |
InChI |
InChI=1S/C21H22O5/c1-19-6-3-7-20(2)14-9-12-11(15(22)4-5-16(12)23)8-13(14)17(24)21(25,18(19)20)26-10-19/h4-5,8-9,18,22-23,25H,3,6-7,10H2,1-2H3/t18-,19-,20-,21+/m1/s1 |
Clé InChI |
OBXVUUWPKYYYBL-NCYKPQTJSA-N |
SMILES isomérique |
C[C@]12CCC[C@]3([C@@H]1[C@](C(=O)C4=CC5=C(C=CC(=C5C=C43)O)O)(OC2)O)C |
SMILES canonique |
CC12CCCC3(C1C(C(=O)C4=CC5=C(C=CC(=C5C=C43)O)O)(OC2)O)C |
Synonymes |
alisiaquinol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















